Benzenecarbothioamide, 4-methoxy-N-(4-methoxyphenyl)-
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Overview
Description
Benzenecarbothioamide, 4-methoxy-N-(4-methoxyphenyl)- is an organic compound with the molecular formula C15H15NO2S and a molecular weight of 273.35 g/mol It is characterized by the presence of a benzenecarbothioamide group substituted with two methoxy groups on the benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarbothioamide, 4-methoxy-N-(4-methoxyphenyl)- typically involves the reaction of 4-methoxyaniline with carbon disulfide in the presence of a base, followed by methylation of the resulting intermediate . The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C) are usually sufficient.
Solvent: Common solvents include ethanol or methanol.
Catalyst/Base: Sodium hydroxide or potassium hydroxide is often used as a base.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Batch Reactors: For controlled reaction conditions.
Continuous Flow Reactors: For higher efficiency and yield.
Purification: Techniques such as recrystallization or chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Benzenecarbothioamide, 4-methoxy-N-(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can yield corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the benzene ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Halogens or nitrating agents for substitution reactions.
Major Products Formed
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines.
Substitution Products: Halogenated or nitrated derivatives.
Scientific Research Applications
Benzenecarbothioamide, 4-methoxy-N-(4-methoxyphenyl)- has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenecarbothioamide, 4-methoxy-N-(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The compound’s effects are mediated through its ability to form stable complexes with metal ions or other biomolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Benzenecarbothioamide, N-(4-methoxyphenyl)-
- Benzenecarbothioamide, 4-methoxy-N-(4-methylphenyl)-
Uniqueness
Benzenecarbothioamide, 4-methoxy-N-(4-methoxyphenyl)- is unique due to its dual methoxy substitution, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry .
Properties
CAS No. |
82020-27-7 |
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Molecular Formula |
C15H15NO2S |
Molecular Weight |
273.4 g/mol |
IUPAC Name |
4-methoxy-N-(4-methoxyphenyl)benzenecarbothioamide |
InChI |
InChI=1S/C15H15NO2S/c1-17-13-7-3-11(4-8-13)15(19)16-12-5-9-14(18-2)10-6-12/h3-10H,1-2H3,(H,16,19) |
InChI Key |
RSQQANOVEBEVQT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=S)NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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